N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the isopropylphenyl group and the pyrrolidin-1-ylsulfonyl group. Common reagents used in these reactions include thionyl chloride, isopropylamine, and sulfonyl chlorides. Reaction conditions often involve heating under reflux and the use of inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: The compound could be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide include other thiazole derivatives with different substituents. Examples include:
- N-(4-(4-methylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives
Properties
IUPAC Name |
N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-16(2)17-5-7-18(8-6-17)21-15-30-23(24-21)25-22(27)19-9-11-20(12-10-19)31(28,29)26-13-3-4-14-26/h5-12,15-16H,3-4,13-14H2,1-2H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNJESDJQRDFJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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